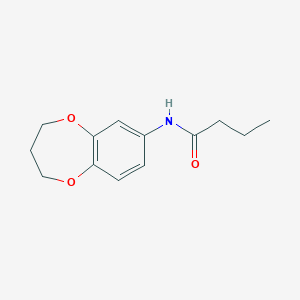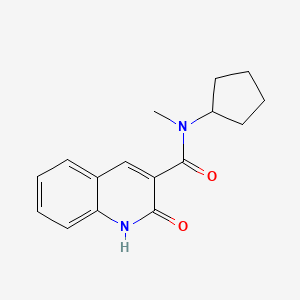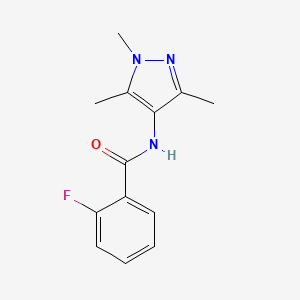![molecular formula C13H18N4O B7475699 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as JNJ-7706621, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation.
作用機序
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of CDKs, which are enzymes that regulate the cell cycle. Specifically, it targets CDK1, CDK2, and CDK4, which are involved in the G1, S, and G2 phases of the cell cycle. By inhibiting these enzymes, this compound prevents the cell from progressing through the cell cycle and undergoing cell division. This ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to inhibiting CDK activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the phosphorylation of the retinoblastoma protein, which is a tumor suppressor protein that regulates the cell cycle. This leads to the accumulation of cells in the G1 phase of the cell cycle and ultimately results in cell death.
実験室実験の利点と制限
One of the main advantages of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is its specificity for CDKs. Unlike other CDK inhibitors, it does not significantly inhibit other kinases, which reduces the risk of off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its efficacy can be affected by the presence of certain mutations in cancer cells.
将来の方向性
Future research on 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide could focus on several areas. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies could investigate the potential of this compound in combination with other cancer therapies. Finally, research could explore the potential of this compound in other disease areas, such as neurodegenerative disorders.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for therapeutic applications in cancer treatment. Its specificity for CDKs and ability to induce apoptosis make it a promising candidate for further research. However, its limitations, such as poor solubility and potential for resistance, highlight the need for continued research to optimize its efficacy and identify new applications.
合成法
The synthesis of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of 3,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid with isobutylamine in the presence of a coupling reagent. The resulting product is then treated with methyl iodide and sodium hydride to produce the final compound. The purity of the compound can be assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been found to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)6-15-13(18)10-5-11-9(3)16-17(4)12(11)14-7-10/h5,7-8H,6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKDLGYSNWMIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)


